

# The Synergistic Alliance: Evaluating Amantadine in Combination Therapy for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Amantadine Hydrochloride |           |
| Cat. No.:            | B196017                  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of amantadine when used with other antiparkinsonian drugs. Drawing on robust clinical and preclinical data, we delve into the enhanced efficacy of combination therapies, particularly in managing motor complications associated with long-term levodopa use.

Amantadine, initially an antiviral agent, has carved a significant niche in the therapeutic landscape of Parkinson's disease (PD).[1] Its unique mechanism of action, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, sets it apart from traditional dopaminergic treatments.[2][3] This glutamatergic modulation is believed to be the cornerstone of its success in mitigating levodopa-induced dyskinesias (LID) and motor fluctuations, a common and debilitating consequence of long-term levodopa therapy.[4][5] This guide synthesizes findings from key studies to offer a clear comparison of amantadine's performance in combination regimens.

### Quantitative Efficacy of Amantadine Combination Therapy

Clinical trials have consistently demonstrated the benefits of adding amantadine to a stable levodopa regimen in patients with advanced PD experiencing motor complications. The following tables summarize the quantitative outcomes from several key studies.

#### Table 1: Amantadine for Levodopa-Induced Dyskinesia



| Study/Analysis                               | Drug Combination                                                 | Key Efficacy<br>Outcome                                                                                                                                     | Result                                                                                                                                 |
|----------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Verhagen Metman et<br>al. (1998)[2][4]       | Amantadine +<br>Levodopa vs. Placebo<br>+ Levodopa               | 60% reduction in dyskinesia severity (p=0.001)                                                                                                              | Amantadine significantly reduced dyskinesia without compromising the antiparkinsonian effect of levodopa.                              |
| Del Dotto et al. (2001) [3]                  | Intravenous Amantadine (200mg) + Levodopa vs. Placebo + Levodopa | 50% improvement in<br>levodopa-induced<br>dyskinesias                                                                                                       | Confirmed the acute antidyskinetic effect of amantadine.                                                                               |
| Meta-analysis (Zhang<br>et al., 2017)[6]     | Amantadine +<br>Levodopa vs. Placebo<br>+ Levodopa               | Significant improvement in UPDRS Part IV (Dyskinesia) scores (SMD = -0.98, p < 0.00001) and Dyskinesia Rating Scale (DRS) scores (SMD = -1.32, p < 0.00001) | Pooled data from 11<br>RCTs involving 356<br>patients confirmed<br>amantadine's efficacy<br>in reducing<br>dyskinesia.                 |
| Meta-analysis (Sá<br>Borges et al., 2022)[7] | Oral Amantadine +<br>Levodopa vs. Placebo<br>+ Levodopa          | Significant reduction<br>in dyskinesia as<br>measured by DRS<br>(SMD = -1.32) and<br>(MDS-)UPDRS IV<br>(SMD = -0.95)                                        | Analysis of 14 RCTs showed similar efficacy across different amantadine formulations (Immediate Release and Delayed/Extended Release). |

Table 2: Amantadine for Motor Fluctuations ("OFF" Time)



| Study/Analysis                                                    | Drug Combination                                         | Key Efficacy<br>Outcome                                                         | Result                                                                                                                              |
|-------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Post-hoc analysis of<br>Phase 3 trials (Elmer<br>et al., 2021)[8] | Amantadine DR/ER +<br>Levodopa vs. Placebo<br>+ Levodopa | 2.9-hour increase in "ON" time without troublesome dyskinesia per day (p=0.002) | Amantadine DR/ER significantly reduced both troublesome dyskinesia and "OFF" time.                                                  |
| Meta-analysis (Sá<br>Borges et al., 2022)[7]                      | Oral Amantadine +<br>Levodopa vs. Placebo<br>+ Levodopa  | Significant reduction<br>in "OFF" time (MD =<br>-0.66 hours)                    | The effect was most notable with Immediate Release (MD = -0.75 hours) and Delayed/Extended-Release formulations (MD = -0.96 hours). |

#### **Experimental Protocols**

The following outlines the methodologies employed in key clinical trials evaluating the synergistic effects of amantadine.

## Double-Blind, Placebo-Controlled, Crossover Study (Verhagen Metman et al., 1998)[2][4]

- Objective: To determine the effects of amantadine on levodopa-associated dyskinesias and motor fluctuations.
- Participants: Eighteen patients with advanced Parkinson's disease.
- Methodology:
  - Patients participated in a double-blind, placebo-controlled, crossover study with two 3week treatment arms (amantadine or placebo).
  - At the end of each treatment period, parkinsonian and dyskinesia scores were assessed during a steady-state intravenous levodopa infusion.



- Motor fluctuations and dyskinesias were also documented through patient-kept diaries and Unified Parkinson's Disease Rating Scale (UPDRS) interviews.
- Outcome Measures: Dyskinesia severity, parkinsonian scores (UPDRS), and patientreported "ON" and "OFF" times.

## Acute Intravenous Amantadine Infusion Study (Del Dotto et al., 2001)[3]

- Objective: To evaluate the acute effect of intravenous amantadine on levodopa-induced dyskinesias.
- Participants: Nine PD patients with motor fluctuations and severe peak-of-dose dyskinesias.
- · Methodology:
  - On two different days, patients received their first morning levodopa dose followed by a 2hour intravenous infusion of either amantadine (200 mg) or a placebo.
  - Parkinsonian symptoms and dyskinesias were assessed every 15 minutes during the infusion and for 3 hours afterward.
- Outcome Measures: Unified Parkinson's Disease Rating Scale (UPDRS, motor examination), tapping test, and a modified Abnormal Involuntary Movement Scale (AIMS).

### Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: Amantadine's mechanism in modulating neuronal signaling pathways.





Click to download full resolution via product page

Caption: A typical crossover experimental design for clinical trials.

#### **Preclinical Evidence of Synergy**

Animal models of Parkinson's disease have also provided strong evidence for the synergistic effects of amantadine. A study by Bibb et al. (2011) in 6-hydroxydopamine-lesioned rats and MPTP-lesioned nonhuman primates demonstrated that subthreshold doses of amantadine in



combination with topiramate, an AMPA receptor antagonist, had a synergistic effect in reducing dyskinesia without worsening motor performance.[9] This preclinical work further supports the concept of targeting glutamatergic pathways to manage levodopa-induced motor complications.

#### Conclusion

The collective evidence from clinical trials and preclinical studies strongly supports the synergistic efficacy of amantadine when used as an adjunct to levodopa and other antiparkinsonian medications. Its primary benefit lies in the significant reduction of levodopa-induced dyskinesia and motor fluctuations, thereby improving the quality of "ON" time for patients with Parkinson's disease. The unique NMDA receptor antagonist mechanism of amantadine offers a complementary therapeutic strategy to traditional dopaminergic treatments. Future research may further elucidate the long-term benefits and optimal timing for the introduction of amantadine in the course of Parkinson's disease management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Amantadine | Parkinson's Foundation [parkinson.org]
- 2. Amantadine as treatment for dyskinesias and motor fluctuations in Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous amantadine improves levadopa-induced dyskinesias: an acute double-blind placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. An updated meta-analysis of amantadine for treating dyskinesia in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of oral amantadine in Parkinson's disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials PMC



[pmc.ncbi.nlm.nih.gov]

- 8. Potential utility of amantadine DR/ER in persons with Parkinson's disease meeting 5-2-1 criteria for device aided therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antidyskinetic effects of topiramate and amantadine in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synergistic Alliance: Evaluating Amantadine in Combination Therapy for Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196017#evaluating-the-synergistic-effects-of-amantadine-with-other-antiparkinsonian-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com